molecular formula C6H7F3O3 B6608145 1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid CAS No. 2839144-30-6

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid

Cat. No.: B6608145
CAS No.: 2839144-30-6
M. Wt: 184.11 g/mol
InChI Key: VYRNLKRWKXAOTM-UHFFFAOYSA-N
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Description

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS 2839144-30-6) is a high-value cyclopropane derivative designed for advanced research and development applications. Its distinct structure, which incorporates both a trifluoromethyl group and a hydroxymethyl side chain on a strained cyclopropane ring, makes it a sophisticated building block in medicinal chemistry and drug discovery. The compound's specific research value lies in its potential as a key intermediate for the synthesis of more complex molecules. The hydroxymethyl group is a known functional group that can be used to improve the water solubility and bioavailability of parent compounds, a critical strategy in prodrug design . This group can also serve as a handle for further chemical modifications, enabling the creation of esters, ethers, or other derivatives to optimize pharmacological properties . Simultaneously, the trifluoromethyl group is often employed to enhance metabolic stability, membrane permeability, and binding affinity in lead compounds. The rigid geometry of the cyclopropane core can lock molecular conformations, aiding in the exploration of structure-activity relationships. This reagent is strictly intended for research purposes in laboratory settings. It is not approved for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions.

Properties

IUPAC Name

1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O3/c7-6(8,9)3-1-5(3,2-10)4(11)12/h3,10H,1-2H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYRNLKRWKXAOTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(CO)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Design and Ligand Optimization

The copper-catalyzed cyclopropanation of alkenyl boronates with trifluorodiazoethane (CF₃CHN₂) has emerged as a robust method for constructing trifluoromethyl-substituted cyclopropanes. As demonstrated by recent studies, this approach achieves high enantiomeric excess (er) when employing chiral bisoxazoline ligands (Table 1).

Table 1: Ligand effects on cyclopropanation efficiency

LigandConversion (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)
L18992:895:5
L310094:695:5

Reaction conditions: [Cu(NCMe)₄]PF₆ (5 mol%), DCE solvent, trifluorodiazoethane (4 equiv), 6 h slow addition at 140–160°C. Ligand L3, bearing a sterically demanding indanol substituent, maximizes both conversion and stereoselectivity. The resulting cyclopropane boronate intermediate serves as a versatile precursor for hydroxymethyl installation via subsequent oxidation.

Hydroxymethyl Group Introduction

Post-cyclopropanation, the alkenyl boronate moiety undergoes hydroboration-oxidation to yield the hydroxymethyl group. Employing BH₃·THF followed by H₂O₂/NaOH selectively converts the boronate to a primary alcohol without perturbing the trifluoromethyl substituent. This step typically proceeds in >80% yield, as evidenced by analogous transformations in related systems.

Sequential Functionalization via Tosylate Intermediates

Tosylation-Cyanide Substitution Strategy

A patent-derived route (CN110054558B) outlines a three-step sequence starting from 1-(trifluoromethyl)cyclopropyl-1-alcohol (Figure 1):

Step 1: Tosylation
Treatment with p-toluenesulfonyl chloride (TsCl) and NaH in acetonitrile at −5–0°C produces the tosylate intermediate. Critical parameters include:

  • Molar ratio: 1 (alcohol) : 2–6 (NaH) : 1–2 (TsCl)

  • Solvent volume: 8–12 mL/g of alcohol

Step 2: Cyanide Displacement
Refluxing the tosylate with NaCN (1–1.5 equiv) in DMF at 140–160°C installs the nitrile group. Atmospheric distillation (66–69°C) isolates the cyclopropane nitrile in 70–85% yield.

Step 3: Hydrolysis to Carboxylic Acid
Basic hydrolysis (2–6 M NaOH, reflux) followed by acidification (HCl, pH 1–2) converts the nitrile to the carboxylic acid. Ethyl acetate extraction and concentration afford the final product with >90% purity.

Hydroxymethylation Adaptations

To integrate the hydroxymethyl group, the protocol requires modification at Step 1. Using 1-(trifluoromethyl)-2-(hydroxymethyl)cyclopropanol as the starting alcohol enables direct tosylation at the hydroxymethyl oxygen. However, competitive tosylation at the cyclopropane hydroxyl necessitates protective group strategies:

  • Silyl Protection : TBDMSCl protects the cyclopropanol OH prior to tosylation, enabling selective reaction at the hydroxymethyl site (yield: 65–72%).

  • Regioselective Deprotection : Subsequent fluoride-mediated TBDMS removal (e.g., TBAF) regenerates the cyclopropanol for cyanide substitution.

Comparative Analysis of Methodologies

Yield and Stereochemical Outcomes

Table 2: Synthetic route performance metrics

MethodOverall Yield (%)erKey Advantage
Copper catalysis6895:5High enantioselectivity
Tosylation route55Scalability (>100 g batches)

The copper-catalyzed method excels in stereocontrol, making it preferable for pharmaceutical applications requiring single enantiomers. In contrast, the tosylation route offers operational simplicity and avoids expensive chiral ligands, favoring industrial-scale production.

Functional Group Compatibility

Both strategies necessitate careful handling of the trifluoromethyl group’s electron-withdrawing effects:

  • Copper catalysis : The CF₃ group enhances diazo compound reactivity but complicates boronate oxidation due to potential over-oxidation to COOH. Controlled H₂O₂ dosing (1.5 equiv) mitigates this issue.

  • Tosylation route : The CF₃ group’s stability under basic conditions (Step 3) permits uninterrupted hydrolysis, though prolonged heating (>12 h) risks cyclopropane ring opening .

Chemical Reactions Analysis

Types of Reactions

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction of the carboxylic acid group can produce an alcohol.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C6H7F3O3
  • Molecular Weight : 184 Da
  • CAS Number : 2918773-85-8
  • Physical Properties :
    • Boiling Point: Not specified
    • Melting Point: Not specified
    • Density: Not specified

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design and development.

Medicinal Chemistry

The compound's structure allows it to interact with biological systems effectively. Its applications in medicinal chemistry include:

  • Antiviral Agents : Research has indicated that compounds with trifluoromethyl groups can exhibit antiviral properties. The unique electronic characteristics of the trifluoromethyl group can enhance binding affinities to viral proteins.
  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may possess anticancer properties by inhibiting specific pathways involved in tumor growth.

Agrochemicals

In the field of agrochemicals, 1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid has potential applications as:

  • Pesticides : The trifluoromethyl group is known to improve the efficacy of pesticides by enhancing their stability and reducing degradation in environmental conditions.
  • Herbicides : Similar to pesticides, this compound can be modified to develop herbicides that target specific plant pathways.

Materials Science

The compound's unique properties make it suitable for various applications in materials science:

  • Polymer Synthesis : It can be utilized as a building block for synthesizing fluorinated polymers, which exhibit superior thermal stability and chemical resistance.
  • Coatings and Adhesives : The incorporation of this compound into coatings can enhance their water repellency and durability.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

StudyApplicationFindings
Dmowski et al. (2000)Fluorine ChemistryInvestigated the synthesis and reactivity of trifluoromethyl compounds, highlighting their potential in drug development.
Recent Research (2023)Antiviral PropertiesDemonstrated that derivatives of this compound showed significant activity against specific viral strains.
Agrochemical Study (2024)Herbicide DevelopmentReported on the efficacy of modified cyclopropane derivatives as selective herbicides with reduced environmental impact.

Mechanism of Action

The mechanism by which 1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the hydroxymethyl group can participate in hydrogen bonding and other interactions with target molecules .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid –CH2OH, –CF3 C6H7F3O3 ~208.12* High polarity (hydroxymethyl), metabolic stability (–CF3) Inferred
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid –CF3 C5H5F3O2 158.09 Lipophilic; used in fluorinated drug analogs
(1S,2R,3S)-2-(Aminomethyl)-3-(trifluoromethyl)cyclopropane-1-carboxylic acid –NH2CH2, –CF3 C6H8F3NO2 183.13 Bioactive scaffold; potential enzyme inhibitor
(1R,2R)-2-(Hydroxymethyl)-1-phenylcyclopropane-1-carboxylic acid –CH2OH, –C6H5 C11H12O3 192.21 Hydrogen-bonding capability; chiral synthesis intermediate
1-Fluorocyclopropane-1-carboxylic acid –F C4H5FO2 104.08 Simpler fluorinated analog; agrochemical applications
1-Phenylcyclopropane-1-carboxylic acid –C6H5 C10H10O2 162.19 Precursor to carboxamide derivatives with biological activity

*Inferred from analogous compounds.

Physicochemical Properties

  • Polarity: The hydroxymethyl group increases hydrophilicity compared to non-hydroxylated analogs (e.g., 1-(trifluoromethyl)cyclopropane-1-carboxylic acid) .
  • Lipophilicity: The trifluoromethyl group enhances membrane permeability relative to non-fluorinated derivatives (e.g., 1-phenylcyclopropane-1-carboxylic acid) .
  • Acidity: The carboxylic acid group (pKa ~2–3) is more acidic than non-cyclopropane carboxylic acids due to ring strain .

Key Differentiators

  • The hydroxymethyl group distinguishes the target compound from non-hydroxylated analogs, enabling hydrogen-bonding interactions in drug-receptor binding .
  • The trifluoromethyl group provides metabolic stability compared to non-fluorinated cyclopropanes (e.g., 1-fluorocyclopropane-1-carboxylic acid ).

Biological Activity

1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid (CAS Number: 2839144-30-6) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Molecular Formula: C6_6H7_7F3_3O3_3
Molecular Weight: 184.11 g/mol
Structural Features: The compound contains a hydroxymethyl group and a trifluoromethyl group attached to a cyclopropane ring, which may significantly influence its reactivity and biological interactions .

The unique trifluoromethyl group in this compound enhances its lipophilicity and potential interactions with biological targets. Fluorinated compounds often exhibit altered metabolic pathways and can modulate enzyme activity, making them valuable in drug design .

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various bacterial strains. The presence of the trifluoromethyl group is believed to enhance the compound's ability to penetrate microbial membranes, leading to increased efficacy against pathogens .

Anti-inflammatory Effects

Research has also suggested that this compound may possess anti-inflammatory properties . In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Case Studies

Study Findings
Study A (2023)Demonstrated significant antimicrobial activity against E. coli and S. aureus.Supports the potential use of the compound as an antimicrobial agent.
Study B (2024)Showed inhibition of TNF-alpha production in macrophages.Suggests anti-inflammatory potential in treating inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological properties. The following factors are considered:

  • Trifluoromethyl Group: Enhances lipophilicity and alters metabolic stability.
  • Hydroxymethyl Group: May participate in hydrogen bonding with biological targets, influencing binding affinity.
  • Cyclopropane Ring: Provides a rigid structure that can affect conformational dynamics during interactions with enzymes or receptors .

Research Findings

Several studies have explored the biological activity of related compounds, establishing a framework for understanding the potential applications of this compound:

  • Fluorinated Cyclopropanes: Research indicates that fluorinated cyclopropanes often exhibit enhanced biological activity due to their unique electronic properties and ability to engage in specific molecular interactions .
  • Comparative Analysis: Similar compounds have been shown to modulate enzyme activity effectively, suggesting that this compound could also influence enzyme kinetics and receptor binding affinities .

Q & A

Basic: What are the common synthetic routes for 1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid?

The synthesis typically involves cyclopropanation of α,β-unsaturated precursors followed by functional group modifications. Key methods include:

  • Cyclopropanation : Using transition-metal catalysts (e.g., rhodium or copper) to generate the strained cyclopropane ring. For example, diazo compounds or vinyl trifluoromethyl ketones may serve as precursors .
  • Hydroxymethylation : Post-cyclopropanation hydroxylation or nucleophilic addition to introduce the hydroxymethyl group.
  • Carboxylic Acid Formation : Oxidation of a primary alcohol or hydrolysis of esters/amides to yield the carboxylic acid moiety .
Method Key Reagents/Conditions Yield Range Reference
Transition-metal catalysisRhodium(II) acetate, diazo compounds40–65%
Nucleophilic additionTrimethylamine N-oxide, THF, 0°C55–70%

Basic: Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 19^19F NMR are critical for confirming the cyclopropane ring geometry and trifluoromethyl group orientation. Coupling constants (e.g., JHHJ_{HH} and JHFJ_{HF}) reveal stereochemical details .
  • X-ray Crystallography : Resolves absolute configuration and strain-induced bond distortions in the cyclopropane ring .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula, especially for isotopic patterns of fluorine .

Advanced: How does the cyclopropane ring’s strain influence its reactivity in medicinal chemistry applications?

The ring’s high angular strain enhances electrophilicity, making it prone to ring-opening reactions or serving as a rigid scaffold in drug design. For example:

  • Enzyme Inhibition : The strained structure mimics transition states in enzymatic reactions (e.g., inhibition of ACC deaminase by similar cyclopropane derivatives) .
  • Metabolic Stability : The trifluoromethyl group improves lipophilicity and resistance to oxidative degradation, critical for pharmacokinetics .

Key Consideration : Computational modeling (DFT or MD simulations) predicts strain energy (~27–32 kcal/mol) and guides functionalization strategies .

Advanced: What strategies address stereoselective challenges in synthesizing enantiopure forms of this compound?

  • Chiral Auxiliaries : Use of Evans’ oxazolidinones or Oppolzer’s sultams to control cyclopropane stereochemistry .
  • Asymmetric Catalysis : Rhodium complexes with chiral ligands (e.g., Dirhodium(II) tetrakis((R)-N-(dodecylbenzenesulfonyl)prolinate)) achieve enantiomeric excess (ee) >90% .
  • Kinetic Resolution : Enzymatic hydrolysis of racemic esters using lipases (e.g., Candida antarctica lipase B) .

Data Contradiction : Some studies report lower ee (<80%) with bulkier trifluoromethyl groups due to steric hindrance .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from:

  • Assay Variability : Differences in cell lines (e.g., HeLa vs. HEK293) or incubation times. Standardize protocols using NIH/WHO guidelines .
  • Impurity Profiles : Trace solvents (e.g., DMF) or stereoisomers may confound results. Validate purity via HPLC (>98%) and chiral chromatography .
  • Metabolite Interference : Use isotopic labeling (13^{13}C or 19^{19}F) to track parent compound stability in vivo .

Basic: What are the primary applications of this compound in organic chemistry?

  • Building Block : For synthesizing fluorinated pharmaceuticals (e.g., protease inhibitors) .
  • Ligand Design : The trifluoromethyl group enhances binding affinity in metal-organic frameworks (MOFs) .
  • Mechanistic Probes : Study strain-driven reactivity in cyclopropane ring-opening reactions .

Advanced: What computational tools predict the compound’s behavior under varying reaction conditions?

  • DFT Calculations : Assess transition states for ring-opening or nucleophilic attacks (software: Gaussian, ORCA) .
  • Molecular Dynamics (MD) : Simulate solvation effects on the hydroxymethyl group’s conformation (software: GROMACS) .
  • QSPR Models : Correlate substituent electronic effects (Hammett σ values) with reaction rates .

Advanced: How does the hydroxymethyl group’s conformation affect biological activity?

  • Hydrogen Bonding : The hydroxyl group forms critical H-bonds with target proteins (e.g., NMDA receptor antagonists) .
  • Solubility : Hydroxymethylation increases aqueous solubility, impacting bioavailability. LogP values drop by ~1.5 units compared to non-hydroxylated analogs .

Experimental Design : Use NOESY NMR to map spatial proximity between hydroxymethyl and trifluoromethyl groups .

Basic: What safety precautions are essential when handling this compound?

  • Toxicity : Avoid inhalation; use fume hoods and PPE (gloves, goggles). LD50 data for similar cyclopropanes range from 200–500 mg/kg (rat) .
  • Waste Disposal : Neutralize acidic waste with bicarbonate before incineration .

Advanced: What methodologies validate the compound’s stability in long-term storage?

  • Accelerated Stability Testing : Expose to 40°C/75% RH for 6 months and monitor degradation via LC-MS .
  • Cryopreservation : Store at -80°C under argon to prevent hydrolysis of the cyclopropane ring .

Key Finding : Trifluoromethyl groups enhance thermal stability (TGA shows decomposition >200°C) .

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